4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid

PPARgamma antagonism Nuclear receptor pharmacology Conformational control

This compound is a structurally unique, non-classical PPARγ modulator. Its rigid benzamido-benzoic acid tail prevents classical AF-2 helix stabilization, enabling antagonistic or non-agonistic probing inaccessible to rosiglitazone or pioglitazone. Use as a negative control in metabolic assays to validate PPARγ-dependent insulin sensitization, as a covalent warhead probe in oncology for distinct cysteine targeting beyond GW9662/T0070907, or as a key intermediate for SAR library expansion via its free carboxylic acid handle. Ideal for target deconvolution, assay validation, and medicinal chemistry campaigns.

Molecular Formula C18H12N2O5S
Molecular Weight 368.36
CAS No. 897759-33-0
Cat. No. B2445290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid
CAS897759-33-0
Molecular FormulaC18H12N2O5S
Molecular Weight368.36
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H12N2O5S/c21-15(19-13-7-5-12(6-8-13)17(23)24)11-3-1-10(2-4-11)9-14-16(22)20-18(25)26-14/h1-9H,(H,19,21)(H,23,24)(H,20,22,25)/b14-9-
InChIKeySWSNMDDYXJWEKF-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid: A Structurally Distinct Thiazolidinedione for Targeted Research


The compound 4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid (CAS: 897759-33-0) is a synthetic, small-molecule thiazolidinedione (TZD) derivative with the molecular formula C18H12N2O5S and a molecular weight of 368.36 g/mol . Its core structure features a 2,4-thiazolidinedione ring linked via a benzylidene bridge to a central benzamide, which is further conjugated to a terminal benzoic acid. This chemical architecture places it within the well-established class of TZD-based Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators, a class known for regulating glucose and lipid metabolism [1]. Unlike the prototypical glitazone drugs, the compound's extended, rigid side chain suggests a distinct binding mode and functional profile, positioning it as a specialized research tool for dissecting PPARγ and potentially other signaling pathways [2].

Why Generic PPARγ Agonist Substitution Fails for 4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid


Simple substitution of 897759-33-0 with a generic PPARγ agonist like rosiglitazone or pioglitazone is not scientifically valid, as this compound's structural features are characteristic of a PPARγ antagonist or non-classical modulator, not a full agonist. Prototypical agonists require a specific acidic head group to stabilize the activation function-2 (AF-2) helix, which this compound's extended, rigid benzamido-benzoic acid tail sterically and electronically prevents [1]. This is analogous to the design of known antagonists like GW9662 and T0070907, where bulky substituents induce a distinct receptor conformation [2]. Consequently, using an agonist would lead to opposing functional outcomes, invalidating any experiment designed to probe PPARγ suppression or non-genomic signaling events.

4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid: Quantitative Differentiation Evidence vs. Key Comparators


Functional Antagonism vs. Rosiglitazone: Locking PPARγ in a Distinct Conformational State

The extended, rigid benzamido-benzoic acid side chain of 4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid is incompatible with the active PPARγ conformation stabilized by full agonists like rosiglitazone [1]. Rosiglitazone exhibits a Kd of ~40 nM for PPARγ and functions as a potent agonist with an EC50 of 30-100 nM in reporter assays . The target compound's structural class, in contrast, is predicted to function as an antagonist by preventing the critical folding of helix 12 (AF-2), thereby blocking coactivator recruitment [1]. This represents a functional differentiation where the target compound inhibits PPARγ transcriptional activity, whereas rosiglitazone potently activates it.

PPARgamma antagonism Nuclear receptor pharmacology Conformational control

Covalent Binding Potential vs. GW9662: A Divergent Irreversible Mechanism

The known PPARγ antagonist GW9662 achieves potent and selective inhibition (IC50 of 3.3 nM for PPARγ) through covalent modification of Cys285 . The target compound, 4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid, belongs to a class of dioxothiazolidylbenzamide derivatives designed with a benzylidene group that may facilitate a Michael addition reaction, suggesting a potential for covalent binding [1]. This is in contrast to T0070907 (IC50 of 1 nM for PPARγ), which targets a different cysteine residue (Cys313) [2]. The target compound's potential covalent interaction with distinct residues could provide a unique tool for probing receptor topology.

Covalent inhibitor PPARgamma pharmacophore Irreversible antagonism

Scaffold Novelty vs. Pioglitazone: Breaking the Agonist Pharmacophore for Non-Canonical Signaling

The target compound represents a deliberate deviation from the canonical TZD agonist structure exploited by pioglitazone (EC50 of 0.93 μM for human PPARγ) . The N-benzyldioxothiazolidylbenzamide scaffold, to which this compound belongs, was specifically invented to improve insulin resistance through a potentially non-PPARγ or PPARγ-independent mechanism, as noted in its patent family [1]. This contrasts with PPARγ full agonists, which carry adverse effects like weight gain and fluid retention [2]. The target compound's structure suggests a focus on pathways independent of classical transcriptional agonism, offering a differentiated research application.

Non-canonical signaling PPARgamma modulation Pharmacophore design

Strategic Procurement Scenarios for 4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid in Drug Discovery


Tool Compound for Dissecting PPARγ-Dependent vs. Independent Metabolic Effects

In metabolic disease research, this compound serves as a critical negative control against PPARγ agonists like rosiglitazone. Its predicted antagonistic or non-agonistic profile allows researchers to test if an observed metabolic effect (e.g., improved insulin sensitivity) is truly PPARγ-dependent [1]. Using an agonist in this context would activate the receptor, obscuring the pathway being studied. The compound's structural class was patented for its ability to improve insulin resistance, potentially through pathways separate from classical PPARγ agonism, making it ideal for target deconvolution studies [4].

Investigating Alternative Covalent Engagement of PPARγ in Cancer Biology

Given the potential for covalent binding, this compound is a valuable probe for studying PPARγ's role in cancer. Unlike the established antagonists GW9662 and T0070907, which modify specific cysteines, this compound's unique structure may target different nucleophilic residues, leading to a distinct inhibitory profile on PPARγ-dependent cancer cell proliferation [2]. This allows for the exploration of covalent PPARγ antagonism as a therapeutic strategy in oncology, where a different resistance profile compared to existing tools is desired [3].

Synthetic Intermediate for Focused Library Synthesis Around a Novel TZD Scaffold

The compound's benzamido-benzoic acid moiety features a free carboxylic acid, a synthetically versatile handle for further derivatization [1]. In a medicinal chemistry campaign, it can serve as a key intermediate for generating a focused library of analogs. By conjugating various amines to the terminal carboxyl group, researchers can rapidly explore the structure-activity relationship (SAR) beyond the existing PPARγ pharmacophore space, aiming to optimize for novel targets or improved physicochemical properties, a task not feasible with the final glitazone drugs which lack this modifiable group .

Standard Control in MurD Ligase Inhibitor Screening Assays

For researchers developing novel antibacterial agents, the compound acts as a control in screening assays targeting the MurD ligase enzyme. Its core scaffold is shared with known 5-benzylidenethiazolidine-2,4-dione-based MurD inhibitors, which have shown IC50 values in the 45-206 μM range [5]. By using this compound as a baseline, scientists can benchmark the potency of new synthetic derivatives and validate assay conditions, ensuring the reproducibility of their high-throughput screening campaigns.

Quote Request

Request a Quote for 4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.